molecular formula C30H32N4O5 B12412075 N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide

N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide

Cat. No.: B12412075
M. Wt: 528.6 g/mol
InChI Key: OXTAXJOWPAKGNG-UHFFFAOYSA-N
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Description

N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethyl Rhodamine: is a fluorescent reagent widely used in scientific research. It is known for its ability to label proteins with defined orientations of a fluorophore, making it a valuable tool in various biochemical and molecular biology applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethyl Rhodamine typically involves the reaction of rhodamine derivatives with acetamidoethyl groups. The process includes several steps:

    Starting Material: Rhodamine derivative.

    Reaction with Acetamidoethyl Groups: The rhodamine derivative is reacted with acetamidoethyl groups under controlled conditions to form the desired compound.

    Purification: The product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods: Industrial production of N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethyl Rhodamine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethyl Rhodamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized rhodamine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethyl Rhodamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethyl Rhodamine involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. The compound’s fluorescent properties allow it to emit light upon excitation, making it useful for imaging and detection purposes. The molecular targets and pathways involved depend on the specific application and experimental conditions .

Comparison with Similar Compounds

    Rhodamine B: Another rhodamine derivative used as a fluorescent dye.

    Rhodamine 6G: Known for its high fluorescence quantum yield and used in various applications.

    Tetramethylrhodamine: A rhodamine derivative with similar fluorescent properties.

Uniqueness: N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethyl Rhodamine is unique due to its specific acetamidoethyl groups, which provide distinct binding properties and fluorescent characteristics. This makes it particularly useful for labeling proteins with defined orientations, a feature not commonly found in other rhodamine derivatives .

Properties

Molecular Formula

C30H32N4O5

Molecular Weight

528.6 g/mol

IUPAC Name

N-[2-[[6'-[2-acetamidoethyl(methyl)amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-methylamino]ethyl]acetamide

InChI

InChI=1S/C30H32N4O5/c1-19(35)31-13-15-33(3)21-9-11-25-27(17-21)38-28-18-22(34(4)16-14-32-20(2)36)10-12-26(28)30(25)24-8-6-5-7-23(24)29(37)39-30/h5-12,17-18H,13-16H2,1-4H3,(H,31,35)(H,32,36)

InChI Key

OXTAXJOWPAKGNG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)CCNC(=O)C)C5=CC=CC=C5C(=O)O3

Origin of Product

United States

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